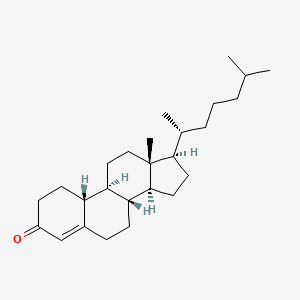

19-Norcholest-4-en-3-one

描述

Structure

3D Structure

属性

CAS 编号 |

3404-22-6 |

|---|---|

分子式 |

C26H42O |

分子量 |

370.6 g/mol |

IUPAC 名称 |

(8R,9S,10R,13R,14S,17R)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C26H42O/c1-17(2)6-5-7-18(3)24-12-13-25-23-10-8-19-16-20(27)9-11-21(19)22(23)14-15-26(24,25)4/h16-18,21-25H,5-15H2,1-4H3/t18-,21+,22-,23-,24-,25+,26-/m1/s1 |

InChI 键 |

GJQWMFNAGHAFDW-DNHZKMRASA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |

同义词 |

19-norcholest-4-en-3-one |

产品来源 |

United States |

Synthetic Strategies and Chemical Transformations of 19 Norcholest 4 En 3 One

Classical Chemical Synthesis Methodologies for 19-Norcholest-4-en-3-one

Classical synthetic routes to cholest-4-en-3-one, a key intermediate, rely on well-established organic reactions. These methods, while effective, often require harsh reaction conditions and the use of hazardous reagents.

Oppenauer Oxidation Approaches from Cholesterol Precursors

The Oppenauer oxidation is a traditional and gentle method for the selective oxidation of secondary alcohols to ketones. wikipedia.org In the context of steroid synthesis, it is employed to convert 3β-hydroxy steroids, such as cholesterol, into the corresponding 3-keto steroids. wikipedia.orgnih.gov The reaction typically utilizes an aluminum alkoxide, like aluminum isopropoxide, as the catalyst and a ketone, commonly acetone, as the hydride acceptor. wikipedia.org This process facilitates the oxidation of the C3 hydroxyl group of cholesterol to a ketone. Under the reaction conditions, the initially formed cholest-5-en-3-one often isomerizes to the more stable, conjugated cholest-4-en-3-one. nih.gov This one-pot oxidation and isomerization make the Oppenauer oxidation a valuable tool in the synthesis of α,β-unsaturated steroidal ketones. wikipedia.orgresearchgate.net

| Reagent/Catalyst | Substrate | Product | Notes |

| Aluminum isopropoxide, Acetone | Cholesterol | Cholest-4-en-3-one | A classic method for oxidizing secondary alcohols to ketones. wikipedia.org |

| Ruthenium catalyst | 5-unsaturated 3β-hydroxy steroids | 4-en-3-one derivative | A more modern, efficient catalytic version. wikipedia.org |

Acid-Catalyzed Isomerization Routes Involving Cholest-5-en-3-one

The isomerization of the double bond from the C5-C6 position to the C4-C5 position is a critical step in the synthesis of cholest-4-en-3-one from cholest-5-en-3-one. This transformation is readily achieved through acid catalysis. nih.govrsc.org The reaction proceeds by protonation of the carbonyl oxygen, followed by removal of a proton from the C4 position to form an enol intermediate. Tautomerization of this enol leads to the thermodynamically more stable α,β-unsaturated ketone, cholest-4-en-3-one. Studies have shown that this rearrangement in acetic acid follows first-order kinetics. rsc.orgrsc.org The process can, however, be accompanied by autoxidation, leading to the formation of hydroperoxides and diones if oxygen and metal ions are not carefully excluded. rsc.orgrsc.org The use of trichloroacetic acid in aprotic solvents like cyclohexane (B81311) has also been investigated for this isomerization. epa.gov

| Catalyst | Solvent | Key Findings |

| Acetic Acid | Acetic Acid | First-order kinetics; potential for autoxidation side products. rsc.orgrsc.org |

| Trichloroacetic Acid | Cyclohexane | The monomer form of the acid is the effective catalyst. epa.gov |

Pyridinium Chlorochromate and Other Oxidative Conversions of Sterols

Pyridinium chlorochromate (PCC) is a versatile and selective oxidizing agent widely used in organic synthesis. numberanalytics.com It is particularly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. numberanalytics.com In steroid chemistry, PCC provides a convenient one-step conversion of cholesterol (a cholest-5-en-3β-ol) to cholest-4-en-3-one in high yield. researchgate.net The reaction, typically carried out in a solvent like refluxing benzene (B151609) or dichloromethane, involves both the oxidation of the 3β-hydroxyl group and the concomitant isomerization of the double bond. researchgate.netpjps.pk The reaction mechanism is thought to proceed through the initial oxidation of the homoallylic alcohol to the corresponding β,γ-unsaturated ketone (cholest-5-en-3-one), which then isomerizes to the conjugated α,β-unsaturated ketone under the mildly acidic conditions of the PCC reagent. tandfonline.com Other chromium-based reagents have also been explored for this transformation. tandfonline.com

| Reagent | Substrate | Product(s) | Yield |

| Pyridinium Chlorochromate (PCC) | Cholesterol | Cholest-4-en-3-one | High researchgate.net |

| Pyridinium Chlorochromate (PCC) | Diosgenin | Diosgenone, Δ5(6)-diosgenin-3-one, Furostene derivative | 45% (I), variable for others researchgate.net |

Biocatalytic and Enzymatic Synthesis of this compound

In recent years, biocatalytic methods have emerged as a promising and environmentally friendly alternative to classical chemical synthesis. These methods utilize whole microorganisms or isolated enzymes to perform specific chemical transformations with high selectivity and under mild reaction conditions.

Microorganism-Mediated Biotransformation Systems for Sterol Conversions

The biotransformation of sterols, particularly cholesterol, using microorganisms is a well-established field. Various microbial species are capable of oxidizing and isomerizing cholesterol to produce valuable steroid intermediates.

Among the various microorganisms capable of sterol biotransformation, species of the genus Rhodococcus are particularly prominent. ijarbs.com These bacteria possess a robust enzymatic machinery, including cholesterol oxidase, which is a key enzyme in the conversion of cholesterol to cholest-4-en-3-one. nih.govresearchgate.net Cholesterol oxidase is a bifunctional enzyme that catalyzes both the oxidation of the 3β-hydroxyl group of cholesterol to a ketone and the isomerization of the Δ5 double bond to the Δ4 position. researchgate.netasm.org Studies have shown that Rhodococcus strains can efficiently convert cholesterol into cholest-4-en-3-one. nih.govresearchgate.net The use of aqueous/organic biphasic systems has been shown to improve the conversion rate by overcoming the low aqueous solubility of cholesterol. nih.govijarbs.com For instance, a conversion rate of 94.2% was achieved in a biphasic system after 48 hours. nih.gov Researchers have also cloned and expressed cholesterol oxidase genes from Rhodococcus erythropolis in other host organisms like E. coli to enhance enzyme production and facilitate its use in biotransformation processes. nih.gov

| Microorganism/Enzyme | Substrate | Product | Key Findings |

| Rhodococcus sp. (whole cell) | Cholesterol | Cholest-4-en-3-one | Efficient conversion, often used in biphasic systems. nih.govijarbs.com |

| Cholesterol Oxidase (from Rhodococcus) | Cholesterol | Cholest-4-en-3-one | Can achieve high purity (>99%) after purification. nih.gov |

| Recombinant E. coli expressing Rhodococcus cholesterol oxidase | Cholesterol | Cholest-4-en-3-one | Allows for enhanced enzyme production. nih.gov |

Isolated Enzyme Systems: Cholesterol Oxidase and Associated Biocatalysts

The use of isolated enzymes offers a more controlled and often more efficient approach to specific steroid transformations compared to whole-cell systems. Cholesterol oxidase is a key enzyme in this context.

A significant challenge in the enzymatic transformation of steroids is their low solubility in aqueous media. nih.gov To overcome this, aqueous/organic biphasic systems are often employed. nih.govjapsonline.com In such systems, the steroid substrate is dissolved in an organic solvent, while the enzyme resides in the aqueous phase. This approach has been successfully used for the production of cholest-4-en-3-one from cholesterol using cholesterol oxidase. nih.govnih.gov The conversion rates in biphasic systems are often significantly higher than in purely aqueous systems. nih.gov For example, a study using cholesterol oxidase from a Rhodococcus species in an aqueous/petroleum ether system achieved a 94.2% conversion rate, compared to only 42.3% in an aqueous system alone. nih.gov The choice of organic solvent is critical, with factors like the partition coefficient (log P) influencing the reaction efficiency. researchgate.net Furthermore, the stability and catalytic efficiency of enzymes like cholesterol oxidase can be enhanced through immobilization or by creating hybrid nanostructures, which can be particularly effective in these biphasic reaction environments. hep.com.cn

Advanced Synthetic Approaches to 19-Norsteroids Including this compound

Beyond biotransformations, chemical synthesis provides versatile routes to 19-norsteroids.

A key chemical challenge in the synthesis of 19-norsteroids is the removal of the angular methyl group at the C-10 position. A powerful method to achieve this is through the regioselective β-scission of alkoxyl radicals. rsc.orgrsc.orgresearchgate.netresearchgate.net This photoinduced transformation allows for the specific cleavage of the C(10)-C(19) bond. rsc.orgdntb.gov.uajst.go.jpacs.org This method has been successfully applied to transform cholesterol into the marine natural product this compound. rsc.orgrsc.orgdntb.gov.ua The process involves generating an alkoxyl radical at a suitable position on the steroid backbone, which then undergoes fragmentation to eliminate the 10β-methyl group. lookchem.com This synthetic strategy has also been utilized to synthesize other important 19-norsteroids, such as 19-nortestosterone and estrone. rsc.org

Transformations from 3α,5α-Cyclo-6β,19-oxidosteroid Systems

The synthesis of 19-nor-Δ⁴-3-oxosteroids, including this compound, can be accomplished from 3α,5α-cyclo-6β,19-oxidosteroid precursors. This transformation involves a series of strategic chemical steps designed to remove the C-19 methyl group and establish the characteristic α,β-unsaturated ketone in the A-ring.

A key pathway commences with the 3α,5α-cyclo-6β,19-oxidosteroid (I) and proceeds through a 3β-substituted-Δ⁵-steroid-19-oic acid intermediate (VII). jst.go.jp The formation of this crucial carboxylic acid intermediate can be achieved via several methods:

Oxidative Cleavage: Jones oxidation of either 3β,19-dihydroxy-Δ⁵-steroids (III) or 3β-hydroxy-19-oxo-Δ⁵-steroids (V) can yield a 3β-hydroxy-Δ⁵-steroid-19-oic acid 3,19-lactone (VI), which is then hydrolyzed to the desired acid (VII). jst.go.jp

Direct Oxidation: Treatment of a 3β,19-dihydroxy-Δ⁵-steroid 3-acetate (a protected form of III) with excess Jones reagent can directly produce the 19-oic acid derivative. jst.go.jp

Reduction and Solvolysis: An alternative approach involves the reduction of 3α,5α-cyclo-6-oxo-19-oic acid (IV) using sodium borohydride. This is followed by an acid-catalyzed solvolysis of the resulting mixture of 6-epimeric hydroxy acids to furnish the Δ⁵-steroid-19-oic acid (VII). jst.go.jp

Once the 3β-substituted-Δ⁵-steroid-19-oic acid (VII) is obtained, it is converted to the final 19-nor-Δ⁴-3-oxosteroid (IX). This final stage can also be approached in two ways:

Oxidation and Decarboxylative Isomerization: The 3β-hydroxy group of (VII) is oxidized to a ketone, yielding a Δ⁵-3-oxosteroid-19-oic acid (VIII). Subsequent treatment with acid induces decarboxylation and isomerization of the double bond from the Δ⁵ to the Δ⁴ position, affording the target compound (IX). jst.go.jp

Pyrolysis and Rearrangement: Pyrolysis of the 3β-acetoxy-Δ⁵-steroid-19-oic acid (VII) leads to a 3β-acetoxy-Δ⁵⁽¹⁰⁾-steroid (XI). This intermediate then undergoes alkaline hydrolysis, Jones oxidation, and finally an acid treatment to yield the 19-nor-Δ⁴-3-oxosteroid (IX). jst.go.jp

Table 1: Key Intermediates in the Synthesis from 3α,5α-Cyclo-6β,19-oxidosteroid

| Compound Number | Chemical Name | Role in Synthesis |

|---|---|---|

| I | 3α,5α-Cyclo-6β,19-oxidosteroid | Starting Material |

| VII | 3β-Substituted-Δ⁵-steroid-19-oic acid | Key Intermediate |

| VIII | Δ⁵-3-Oxosteroid-19-oic acid | Penultimate Intermediate (Route 1) |

| XI | 3β-Acetoxy-Δ⁵⁽¹⁰⁾-steroid | Key Intermediate (Route 2) |

New Routes to Steroids with Unnatural Configurations (e.g., 19-Nor-5α,10α Series)

The steroid nucleus is known for its relatively planar and rigid structure, but synthetic chemists have developed routes to access steroids with "unnatural" configurations, where the stereochemistry at key ring junctions is inverted compared to naturally occurring steroids. One such class is the 19-nor-5α,10α series, which possesses a cis-fused A/B ring system, contrasting with the typical trans-fusion. acs.org

The synthesis of these unnatural isomers often involves photochemical transformations or carefully controlled reduction and isomerization steps that are not typical in biosynthetic pathways. For instance, the preparation of 10α-estra-4-en-3-ones has been reported, highlighting the accessibility of the 10α configuration. acs.org While specific routes starting directly from this compound are not extensively detailed, the principles can be applied. A general approach to access 19-norsteroids with a 5α,10α-configuration might involve the stereoselective reduction of a Δ⁵⁽¹⁰⁾-intermediate, which can be derived from a Δ⁴-3-keto steroid.

Another valuable intermediate class for generating unnatural configurations are 3-keto-5α,10β-diacyloxy steroids. google.com These compounds can be prepared from Δ⁵-steroids and serve as versatile precursors for various transformations, including the synthesis of other therapeutically valuable agents. google.com The manipulation of stereocenters at positions 5 and 10 is central to creating these unnatural frameworks.

Derivatization Strategies for this compound in Research

The ketone at the C-3 position of this compound is a prime site for derivatization. One common and significant modification is its conversion to an oxime. The synthesis of steroidal oximes is typically straightforward, involving the reaction of the parent ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, in an alcoholic solvent.

This derivatization serves several purposes in experimental studies:

Bioactivity Probes: Oxime derivatives of steroids can exhibit unique biological properties. For example, the oxime derivative of cholest-4-en-3-one, known as Olesoxime, has been investigated for its neuroprotective properties. nih.gov This suggests that converting the 3-keto group of this compound to an oxime could be a strategy to explore new pharmacological activities.

Synthesis of Heterocyclic Steroids: The oxime functionality is a versatile precursor for further chemical transformations. For instance, the Beckmann rearrangement of an oxime can lead to the formation of lactams, thereby introducing a nitrogen atom into the steroid's A-ring and creating 4-aza- or 3-aza-steroids depending on the starting material and reaction conditions. researchgate.net

Further Functionalization: The oxime's hydroxyl group can be alkylated to produce oxime-ether derivatives. researchgate.net This strategy allows for the introduction of various side chains, which can be used to modulate properties like solubility, stability, and receptor affinity. Studies on cholesterol-derived oxime-ethers have explored their potential as anti-bacterial agents. researchgate.net

Table 2: General Synthesis of Steroidal Oximes

| Reactant 1 | Reactant 2 | Common Reagents/Conditions | Product |

|---|

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology. They involve systematically modifying a lead compound's structure to understand how specific chemical features influence its biological or chemical properties. This compound serves as a valuable scaffold for such investigations due to its defined structure and multiple sites for functionalization.

The core principle of SAR is to correlate structural changes with changes in activity. For the 19-norcholestane skeleton, key modifications include:

A-Ring Modifications: As discussed, the 3-keto group is a primary target. Besides oximes, it can be reduced to a hydroxyl group (with α or β stereochemistry), alkylated at the C-2 or C-4 position, or used to build heterocyclic rings. The lack of the C-19 methyl group itself has a significant impact, as it is known to influence the rate of reduction of the α,β-unsaturated system in the A-ring. isopsoc.org

Introduction of Heteroatoms: Introducing atoms like selenium or sulfur into the steroid framework can lead to compounds with novel properties. For example, selenosteroids have been synthesized and evaluated as proapoptotic and cytostatic agents. mdpi.com The position and nature of the selenium-containing moiety are critical for activity, a classic SAR finding. mdpi.com

Side Chain Alterations: The cholestane (B1235564) side chain at C-17 offers extensive possibilities for modification to probe interactions with biological targets. It can be shortened, lengthened, or functionalized with polar or charged groups. Studies on marine-derived steroids have revealed a wide variety of side-chain architectures that correlate with cytotoxic activity against human tumor cell lines. scielo.br

These systematic modifications allow researchers to build a comprehensive picture of the pharmacophore—the essential structural features required for activity—and to design new molecules with enhanced potency or selectivity.

Biochemical Pathways and Metabolic Roles of 19 Norcholest 4 En 3 One

Intermediary Role in Microbial Sterol Degradation Pathways

The degradation of the complex cholesterol molecule by bacteria is a multi-step process involving various enzymatic reactions. The initial stages of this process, which are relevant to the potential formation of 19-nor steroids, are well-documented in both aerobic and anaerobic bacteria.

Under anoxic conditions, the denitrifying bacterium Sterolibacterium denitrificans is capable of mineralizing cholesterol. rsc.orgnih.govnih.govnih.gov The initial steps of this anaerobic pathway are crucial for the transformation of the cholesterol backbone. The process begins with the conversion of cholesterol to cholest-4-en-3-one. nih.gov This transformation is a key entry point for cholesterol into the degradative pathway. Subsequently, S. denitrificans is known to degrade C19 androgens, such as testosterone, through the 2,3-seco pathway. rsc.orgnih.govnih.govnih.govnih.gov The ability to metabolize C19 steroids, which are themselves products of cholesterol side-chain cleavage, suggests that the bacterium possesses the enzymatic machinery to further modify the steroid nucleus.

The metabolism of C19 steroids by S. denitrificans is significant as it involves the core steroid structure without the long alkyl side chain of cholesterol. While the direct microbial demethylation of cholest-4-en-3-one to 19-Norcholest-4-en-3-one has not been definitively established in this bacterium, the existence of microbial enzymes capable of demethylating steroids suggests a plausible, though currently hypothetical, pathway. rsc.orgdshs-koeln.de

In a broader microbial context, the conversion of cholesterol to cholest-4-en-3-one is a common and essential first step in its catabolism. nih.gov This reaction is observed in a variety of bacteria, including species of Rhodococcus, Mycobacterium, and Pseudomonas. nih.govopenbiotechnologyjournal.com For instance, Rhodococcus equi has been shown to degrade cholesterol to the C19 steroids androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (ADD). nih.gov This transformation necessitates the initial conversion of cholesterol to cholest-4-en-3-one, followed by the cleavage of the side chain.

The formation of cholest-4-en-3-one is a critical gateway for further steroid modifications. The subsequent removal of the C19-methyl group from a cholest-4-en-3-one-like structure would yield this compound. While the specific microorganisms and enzymes responsible for this demethylation of a C27 steroid have not been fully characterized, the general capability of microbes to perform such reactions on the steroid nucleus is recognized.

Enzymology of this compound Metabolism and Transformations

The enzymatic machinery involved in the initial stages of cholesterol degradation provides a framework for understanding the potential formation and further metabolism of this compound. Key enzymes in these pathways exhibit broad substrate specificities, suggesting they may also act on 19-nor steroid compounds.

Cholesterol Oxidase/Isomerase Activities in Sterol Conversion

Cholesterol oxidase is a key enzyme that catalyzes the oxidation of the 3β-hydroxyl group of cholesterol to a 3-keto group and the isomerization of the Δ5 double bond to a Δ4 double bond, resulting in the formation of cholest-4-en-3-one. openbiotechnologyjournal.commdpi.comresearchgate.net This bifunctional enzyme is found in many cholesterol-degrading bacteria. openbiotechnologyjournal.comscirp.org

| Enzyme | Source Organism | Substrate(s) | Product(s) |

| Cholesterol Oxidase | Rhodococcus sp. | Cholesterol, β-sitosterol, Stigmasterol | Cholest-4-en-3-one |

| Cholesterol Oxidase | Brevibacterium sterolicum | Cholesterol, Pregnenolone, Dehydroisoandrosterone | Cholest-4-en-3-one and corresponding Δ4-3-keto steroids |

Role of 3β-Hydroxysteroid Dehydrogenase in Sterol Biotransformation

In some bacteria, the conversion of cholesterol to cholest-4-en-3-one is catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD) in conjunction with an isomerase. mdpi.com 3β-HSD is an oxidoreductase that specifically acts on the 3β-hydroxyl group of steroids, using NAD+ or NADP+ as a cofactor. nih.govnih.gov This enzyme is essential for the biosynthesis of all classes of steroid hormones. nih.gov

Bacterial 3β-HSDs are known to act on a range of steroid substrates, including C19 and C21 steroids. researchgate.net The substrate specificity of these enzymes is broad, and they are primarily involved in the initial oxidation of the A-ring of the steroid nucleus. While specific studies on the activity of bacterial 3β-HSD on 19-nor steroid precursors of this compound are lacking, the known versatility of this enzyme class suggests that it could potentially be involved in such a transformation.

| Enzyme | EC Number | Reaction Catalyzed | Cofactor |

| 3β-Hydroxysteroid Dehydrogenase | 1.1.1.145 | 3β-hydroxy-Δ5-steroid + NAD+ ⇌ 3-oxo-Δ5-steroid + NADH + H+ | NAD+ |

Cholest-4-en-3-one-Δ1-Dehydrogenase and Desaturation Processes

A key enzyme in the further metabolism of cholest-4-en-3-one is cholest-4-en-3-one-Δ1-dehydrogenase. In Sterolibacterium denitrificans, this enzyme, also known as AcmB, catalyzes the introduction of a double bond at the C1-C2 position of the steroid A-ring, leading to the formation of cholesta-1,4-dien-3-one. nih.govnih.govresearchgate.net

Significantly, the recombinant cholest-4-en-3-one-Δ1-dehydrogenase from S. denitrificans has been shown to be active on a variety of 3-ketosteroids. nih.govmdpi.comnih.govresearchgate.net Of particular relevance is its ability to oxidize 19-nortestosterone. nih.govnih.govresearchgate.net This finding provides direct evidence that the metabolic machinery of S. denitrificans can recognize and transform 19-nor steroids. This suggests that if this compound were formed, this enzyme could catalyze its desaturation to 19-Norcholesta-1,4-dien-3-one.

Substrate Specificity of Cholest-4-en-3-one-Δ1-Dehydrogenase from S. denitrificans

| Substrate | Relative Activity (%) |

| Progesterone | 100 |

| Androst-4-en-3,17-dione | 85 |

| Testosterone | 70 |

| 19-Nortestosterone | 60 |

| Cholest-4-en-3-one | 50 |

Note: Relative activities are approximate and compiled from published data for illustrative purposes.

This demonstrated activity on a 19-nor steroid strongly supports the hypothesis that the downstream metabolic pathways in bacteria like S. denitrificans are capable of processing 19-nor compounds, even if the upstream pathways for their formation from cholesterol are not yet fully elucidated.

Formation as a Metabolite in Diverse Biological Systems (Non-Human Clinical)

In the gastrointestinal tract, gut microbiota play a significant role in the metabolism of cholesterol. One of the key transformations is the conversion of cholesterol to coprostanol, a non-absorbable sterol. This conversion can proceed through a pathway involving the formation of 4-cholesten-3-one as an intermediate. nih.govresearchgate.net This process is initiated by the oxidation of the 3β-hydroxyl group of cholesterol and isomerization of the double bond from the C5-C6 position to the C4-C5 position, yielding 4-cholesten-3-one. nih.gov

A variety of microorganisms, including species from the genera Arthrobacter, Enterobacter, Gordonia, and Mycobacterium, are capable of transforming cholesterol into 4-cholesten-3-one. nih.gov This bioconversion is typically achieved using whole cells as biocatalysts. nih.gov The formation of 4-cholesten-3-one is a critical step in the anaerobic degradation of cholesterol by certain bacteria. researchgate.net

Marine organisms are a rich source of a diverse array of natural products, including a wide variety of steroids with unique structural modifications. Among these are nor-steroids, which are steroids lacking one or more carbon atoms from the typical steroid skeleton. researchgate.netnih.gov These compounds have been isolated from various marine sources, including sponges, soft corals (octocorals), and starfish. researchgate.netnih.gov

While the direct isolation of this compound from marine organisms is not extensively documented, the presence of a wide range of A-nor, B-nor, C-nor, and D-nor steroids in these organisms suggests the existence of biochemical pathways capable of producing such modified steroidal structures. researchgate.netnih.gov For instance, various A-norsteroids have been identified in marine sponges. nih.gov Octocorals, in particular, are known to produce a remarkable diversity of steroids, including pregnane derivatives and secosteroids. si.edunih.govmdpi.commdpi.com The structural diversity of steroids in these organisms points to unique enzymatic machinery capable of modifying the steroid nucleus and side chain. The biosynthesis of these compounds may involve modifications of dietary sterols. researchgate.net

Subsequent Metabolic Transformations of this compound and Related Cholestenones

Once formed, cholestenones can undergo further oxidative metabolism to produce oxysterols and cholestenoic acids. These reactions are often catalyzed by cytochrome P450 enzymes. For example, CYP27A1 is a mitochondrial P450 enzyme that can catalyze the oxidation of C27 steroids into C27 acids. nih.gov This process involves hydroxylation of the steroid side chain. While the direct conversion of this compound is not specified, the pathway for other C27 steroids provides a model for its potential metabolism. The conversion of cholesterol to cholestenoic acid involves 27-hydroxylation as a key step. nih.gov

The conversion of C27 steroids to C19 steroids, such as androstenedione, involves the cleavage of the C8 side chain. A key enzyme in this process is the cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc), which converts cholesterol to pregnenolone (a C21 steroid). nih.govwikipedia.orgqmul.ac.uk This reaction proceeds through sequential hydroxylations of the cholesterol side chain at the C22 and C20 positions, followed by the cleavage of the bond between C20 and C22. wikipedia.orgqmul.ac.uk

Pregnenolone can then be converted to androstenedione through the action of other enzymes, including 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase and CYP17A1 (17α-hydroxylase/17,20-lyase). nih.govfullscript.com CYP17A1 catalyzes both the 17α-hydroxylation of pregnenolone and the subsequent cleavage of the C17-C20 bond to yield dehydroepiandrosterone (DHEA), a precursor to androstenedione. nih.gov

While the substrate specificity of CYP11A1 has been studied for various cholesterol analogs, its activity on 19-norcholestane derivatives has not been extensively characterized. nih.gov However, the general pathway of steroid side-chain cleavage provides a plausible route for the conversion of a C27 nor-steroid to a C19 nor-steroid. Following the potential side-chain cleavage of this compound to a 19-nor-pregnenolone intermediate, subsequent enzymatic reactions analogous to those in the conventional steroidogenic pathway could lead to the formation of 19-norandrostenedione. The conversion of 19-hydroxy-Δ4-androstene-3,17-dione to estrone has been demonstrated in endocrine tissues, indicating that 19-substituted androgens can be further metabolized. mdpi.com Additionally, a bacterial enzyme has been shown to oxidize 19-nortestosterone, a C18 steroid, highlighting the potential for microbial systems to metabolize nor-steroids. researchgate.net

Interactive Data Table of Mentioned Enzymes

| Enzyme | Abbreviation | Function |

| Cytochrome P450 | CYP | A superfamily of enzymes involved in the metabolism of a wide range of compounds, including steroid hydroxylation. |

| Cholesterol side-chain cleavage enzyme | CYP11A1, P450scc | Catalyzes the conversion of cholesterol to pregnenolone, the first step in steroidogenesis. |

| 17α-hydroxylase/17,20-lyase | CYP17A1 | A key enzyme in the synthesis of androgens and estrogens from progestogens. |

| 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase | 3β-HSD | An enzyme involved in the biosynthesis of progesterone, androgens, estrogens, and corticosteroids. |

| Sterol 27-hydroxylase | CYP27A1 | A mitochondrial cytochrome P450 enzyme that catalyzes the first step in the alternative pathway of bile acid synthesis. |

Analytical Methodologies for 19 Norcholest 4 En 3 One and Its Metabolites in Research

Advanced Derivatization Strategies for Enhanced Analytical Sensitivity

In the analysis of sterols and their metabolites, achieving high sensitivity and selectivity is paramount, particularly due to their often low abundance in biological matrices and poor ionization characteristics in mass spectrometry. nih.gov Derivatization is a key strategy employed to overcome these challenges by chemically modifying the analyte to improve its chromatographic behavior and detection response. Advanced derivatization techniques are crucial for the sensitive quantification of 19-Norcholest-4-en-3-one and its related metabolites.

Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) for Oxysterols

Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) is a powerful technique developed for the analysis of oxysterols and other sterols by liquid chromatography-mass spectrometry (LC-MS). nih.govsfrbm.org The strategy is designed to introduce a permanently charged group onto the sterol molecule, significantly enhancing its ionization efficiency, particularly for electrospray ionization (ESI), and enabling highly specific and sensitive detection. uio.no

The EADSA method typically involves a two-step process. sfrbm.orgucl.ac.uk First, sterols that contain a 3β-hydroxy-5-ene or a 3β-hydroxy-5α-hydrogen structure are enzymatically oxidized using cholesterol oxidase. sfrbm.orgucl.ac.ukpnas.org This reaction converts the 3β-hydroxy group into a 3-oxo (ketone) group, resulting in a 3-oxo-4-ene or 3-oxo-5α-sterol structure. biorxiv.orgmdpi.com

The second step is the chemical derivatization of the newly formed or pre-existing ketone group with a hydrazine-based reagent, most commonly Girard's Reagent P (GP) or T (GT). sfrbm.orguio.no These reagents react with the carbonyl group to attach a quaternary ammonium (B1175870) ion, which is a permanently charged tag. sfrbm.orgbiorxiv.org

For a compound like this compound, which already possesses a 3-oxo-4-ene structure, the initial enzymatic oxidation step is unnecessary. ucl.ac.ukuni.lu It can be directly derivatized with the Girard reagent. sfrbm.orgucl.ac.uk The same applies to any of its metabolites that naturally contain an oxo group. biorxiv.orgnih.gov This direct derivatization provides a "charge-tag" to the molecule, which is essential for sensitive analysis by LC-ESI-MS. pnas.org The resulting derivatized sterols often produce characteristic fragmentation patterns during tandem mass spectrometry (MS/MS or MSn), which aids in their structural identification and quantification. uio.nopnas.org A drawback of this method is the potential formation of syn and anti isomers during derivatization, which can result in the appearance of double peaks in chromatography. uio.noresearchgate.net

The EADSA technique has been successfully applied to define the oxysterol and cholestenoic acid metabolomes in human plasma, identifying over 30 cholesterol metabolites. sfrbm.orgresearchgate.net Its adaptability allows for the analysis of these compounds in various biological fluids and tissues, including brain and cerebrospinal fluid. ucl.ac.ukresearchgate.net

Table 1: Overview of the Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) Process

| Step | Description | Target Molecules | Reagents | Outcome |

| 1. Enzymatic Oxidation | Conversion of a 3β-hydroxy group to a 3-oxo group. This step is conditional and only applied to specific sterols. | Sterols with a 3β-hydroxy-5-ene or 3β-hydroxy-5α-hydrogen structure (e.g., cholesterol, certain oxysterol metabolites). sfrbm.orgpnas.org | Cholesterol Oxidase. sfrbm.orgucl.ac.uk | Formation of a 3-oxo-4-ene or 3-oxo sterol structure. sfrbm.orgbiorxiv.org |

| 2. Chemical Derivatization | Reaction of a carbonyl (oxo) group with a hydrazine (B178648) reagent to attach a permanent positive charge. | Sterols naturally containing an oxo group (like this compound) or those converted in Step 1. ucl.ac.ukbiorxiv.org | Girard's Reagent P (GP) or T (GT). sfrbm.orguio.no | A charge-tagged sterol derivative with enhanced LC-MS sensitivity. uio.nopnas.org |

Pre-column Derivatization Procedures for Improved Detection Limits

Pre-column derivatization involves modifying the analyte before its introduction into the chromatographic system. This approach is widely used to enhance the detectability of compounds that lack a strong chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or an easily ionizable group for mass spectrometry. gerli.comifoodmm.cn For sterols like this compound and its metabolites, various pre-column derivatization strategies can be employed to significantly lower detection limits.

One common strategy is to introduce a fluorescent tag. For instance, dansyl chloride can be used as a derivatizing agent for sterols with hydroxyl groups, such as potential metabolites of this compound. ifoodmm.cn A study on ergosterol (B1671047) demonstrated that derivatization with dansyl chloride, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), increased the sensitivity by over 50 times compared to the underivatized molecule when analyzed by UPLC-MS/MS. ifoodmm.cn

Another approach is to attach a strong UV-absorbing group. Derivatization of phytosterols (B1254722) with benzoyl chloride introduces a chromophore that allows for highly sensitive detection using a common UV detector. gerli.com This method has been shown to achieve detection limits in the nanogram range. gerli.com

For the analysis of cholesterol, a pre-column Jones oxidation reaction has been used. researchgate.net This procedure treats cholesterol with chromic acid and sulfuric acid, converting it to cholest-4-en-3,6-dione. researchgate.net This product exhibits strong UV absorbance at 250 nm, enabling a detection limit of 0.2 pmol via HPLC. researchgate.net This principle could be adapted for metabolites of this compound that may be formed through the reduction of its 3-oxo group.

For gas chromatography-mass spectrometry (GC-MS) analysis, trimethylsilylation is the most prevalent derivatization method. nih.govmdpi.com This process replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, creating derivatives that are more volatile and thermally stable, making them suitable for GC analysis. mdpi.com While this is highly effective for hydroxylated metabolites, this compound itself lacks a hydroxyl group for silylation.

These pre-column derivatization methods provide versatile tools for researchers, allowing them to select an appropriate strategy based on the specific functional groups present on this compound's metabolites and the analytical instrumentation available.

Table 2: Comparison of Selected Pre-column Derivatization Reagents for Sterol Analysis

| Reagent | Target Functional Group | Detection Method | Key Advantages | Reference |

| Dansyl Chloride | Hydroxyl | Fluorescence, MS/MS | High sensitivity enhancement (e.g., >50-fold for ergosterol). | ifoodmm.cn |

| Benzoyl Chloride | Hydroxyl | UV | Introduces a strong chromophore; achieves ng-level detection limits. | gerli.com |

| Jones Reagent (Chromic Acid) | Hydroxyl | UV | Creates a product with strong UV absorbance (e.g., cholest-4-en-3,6-dione). | researchgate.net |

| Trimethylsilyl (TMS) Reagents | Hydroxyl | GC-MS | Produces volatile and thermally stable derivatives for GC analysis. | nih.govmdpi.com |

Theoretical and Mechanistic Investigations of 19 Norcholest 4 En 3 One

Conformational Analysis and Stereochemical Considerations in Norcholestanoid Structures

In a standard cholestane (B1235564) structure, the A-ring typically adopts a stable chair conformation. However, in 19-nor compounds, the A-ring can exhibit greater conformational flexibility. For 19-Norcholest-4-en-3-one, the presence of the C4-C5 double bond introduces a planar region, forcing the A-ring into a half-chair or sofa conformation. The absence of the C-19 methyl group reduces the steric hindrance on the α-face of the molecule and eliminates the 1,3-diaxial interactions that would normally exist between the C-19 methyl group and axial hydrogens at C-2, C-4, C-6, and C-8. This alteration can influence the approach of reagents or substrates to the A-ring and the adjacent B-ring.

Stereochemical considerations are paramount in understanding the properties of norcholestanoids. The stereochemistry of the ring junctions (A/B, B/C, and C/D) dictates the three-dimensional shape of the steroid. In this compound, the B/C and C/D ring junctions are typically trans-fused, a common and stable arrangement in natural steroids. The stereocenter at C-10 in 19-nor compounds is a hydrogen atom, and its orientation (α or β) defines the A/B ring junction. The removal of the C-19 methyl group can also impact the chemical properties of neighboring functional groups, influencing their reactivity and the stereochemical outcome of reactions. For instance, the enone system in the A-ring is a key feature for biological activity and a site for various chemical transformations, the stereoelectronics of which are subtly modulated by the absence of the C-19 methyl group.

Mechanistic Studies of Synthetic and Biotransformation Processes Involving the Norcholestane Skeleton

The formation of the 19-norcholestane skeleton can be achieved through chemical synthesis or as a product of biotransformation.

Synthetic Mechanisms: Chemical synthesis of 19-norsteroids often involves multi-step processes starting from more abundant natural steroids. A common strategy is the Birch reduction of an aromatic A-ring steroid, such as an estradiol (B170435) derivative. This reaction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, reduces the aromatic ring to a non-conjugated diene. Subsequent acid or base-catalyzed isomerization of the double bonds and oxidation of the 3-hydroxyl group can yield the desired α,β-unsaturated ketone structure, as seen in this compound.

Another approach involves oxidative degradation to remove the C-19 methyl group. For example, the synthesis of 18,19-dinorcholesterol has been accomplished in an 18-step synthesis starting from 19-nortestosterone, which already lacks the C-19 methyl group. researchgate.netacs.org The process involved creating a perhydrochrysenone derivative, which preserves the necessary ring fusions for later steps. acs.org Such syntheses require precise stereochemical control to establish the correct configuration at multiple chiral centers. researchgate.net

Biotransformation Mechanisms: Biotransformation represents a microbial or enzymatic pathway to produce norcholestanoids. Certain marine organisms, particularly sponges, have been found to contain a variety of A-norsteroids. mdpi.comnih.gov It is hypothesized that these compounds are not synthesized de novo by the sponge itself but are products of the biotransformation of dietary sterols by symbiotic bacteria. nih.gov The proposed mechanism involves the microbial removal of a carbon atom from the steroid nucleus. mdpi.com Specifically, the formation of A-norsteroids suggests a rearrangement or cleavage of the A-ring from common dietary sterols. nih.gov

The biotransformation of cholesterol by gut microbiota is another relevant pathway. Cholesterol is first converted to cholest-4-en-3-one, which serves as a key intermediate. mdpi.com While this process doesn't directly yield a 19-nor compound, it demonstrates the enzymatic machinery present in microbes for modifying the steroid A-ring. It is plausible that similar enzymatic pathways in other microorganisms could act on 19-substituted precursors or even directly demethylate the C-19 position, although this is less commonly documented than C-24 or C-25 demethylation in other contexts. researchgate.net The formation of cholest-4-en-3-one from cholesterol is catalyzed by cholesterol oxidase, a flavin-dependent enzyme that performs both the oxidation of the 3β-hydroxyl group and the isomerization of the C5-C6 double bond to the C4-C5 position. researchgate.net

Substrate Specificity and Enzyme Kinetics in Reactions Involving this compound

The interaction of this compound with enzymes is governed by principles of substrate specificity and kinetics, which are influenced by its unique structure. The absence of the C-19 methyl group can alter its binding affinity and turnover rate compared to its C-19 methylated counterpart, cholest-4-en-3-one.

Studies on 3-ketosteroid-Δ1-dehydrogenases, enzymes that introduce a double bond at the C1-C2 position of the steroid A-ring, provide insight into substrate specificity. One such enzyme, isolated from the denitrifying bacterium Sterolibacterium denitrificans and named AcmB, was shown to act on a variety of steroids. nih.govresearchgate.net While this compound was not directly tested, the enzyme demonstrated high activity with 19-nortestosterone, a structurally related C19 steroid also lacking the C-19 methyl group. nih.govresearchgate.net

The enzyme showed the highest catalytic efficiency (kcat/Km) with progesterone, followed by androst-4-en-3,17-dione and testosterone. nih.gov Its ability to process 19-nortestosterone indicates that the absence of the C-19 methyl group is well-tolerated and may even be favorable for binding in certain enzyme active sites. The kinetic data for AcmB with various substrates highlight how modifications to the steroid core and side chain affect enzymatic conversion.

| Substrate | Relative Activity (%) | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹ M⁻¹) |

|---|---|---|---|---|

| Progesterone | 100 | 18 ± 2 | 21 ± 1 | 1.2 x 10⁶ |

| Androst-4-en-3,17-dione | 78 | 26 ± 4 | 16 ± 1 | 6.2 x 10⁵ |

| Testosterone | 63 | 31 ± 5 | 13 ± 1 | 4.2 x 10⁵ |

| 19-Nortestosterone | 50 | 45 ± 6 | 10 ± 1 | 2.2 x 10⁵ |

| Cholest-4-en-3-one | 33 | 60 ± 7 | 7 ± 1 | 1.2 x 10⁵ |

| Cholest-5-en-3-one | 15 | 110 ± 15 | 3 ± 0.5 | 2.7 x 10⁴ |

Data derived from studies on cholest-4-en-3-one-Δ1-dehydrogenase (AcmB). nih.govresearchgate.net

Computational Chemistry Approaches to this compound Structure and Reactivity

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules like this compound at an atomic level. frontiersin.orgmdpi.com These methods, often grouped under the term molecular modeling, complement experimental data and can offer predictive insights. otavachemicals.comscielo.br

Conformational Analysis: Methods like molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the conformational landscape of this compound. mdpi.com By calculating the potential energy of different arrangements of atoms, these techniques can identify low-energy conformations, such as the preferred half-chair or sofa conformation of the A-ring. MD simulations can also model the dynamic behavior of the molecule in different environments (e.g., in solution or within a protein binding site), revealing the flexibility of the steroid skeleton and its side chain. mdpi.com

Quantum Chemistry for Electronic Structure and Reactivity: Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are employed to obtain detailed information about the electronic structure. nih.gov These calculations can determine properties such as:

Optimized Geometry: Providing precise bond lengths and angles for the most stable structure.

Electron Distribution: Visualizing the electron density and electrostatic potential to identify electron-rich and electron-poor regions. For this compound, this would highlight the polarized carbonyl group and the nucleophilic character of the C4=C5 double bond.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of these orbitals indicate where the molecule is most likely to act as an electron donor or acceptor in chemical reactions.

Reaction Mechanisms: DFT can be used to model transition states and reaction pathways, for example, in the enzymatic dehydrogenation or reduction of the enone system. This allows for a mechanistic understanding of how the molecule is transformed. nih.gov

Docking and Enzyme-Substrate Interactions: Molecular docking is a computational technique used to predict the binding orientation of a ligand (this compound) within the active site of a target enzyme. scielo.br By scoring different binding poses, docking can help explain substrate specificity. For instance, docking this compound and cholest-4-en-3-one into the active site of a Δ1-dehydrogenase could reveal why the absence of the C-19 methyl group might lead to a different binding affinity or orientation, thus explaining the observed kinetic data. scielo.br

常见问题

Q. What are the limitations of current synthetic routes to this compound, and how can they be addressed?

- Methodological Answer : Classical photolysis methods suffer from low yields due to competing side reactions. Alternative pathways, such as transition-metal-catalyzed C-H activation, could improve efficiency. Mechanochemical synthesis (ball-milling) may enhance regioselectivity. Purity validation via NMR integration and elemental analysis is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。